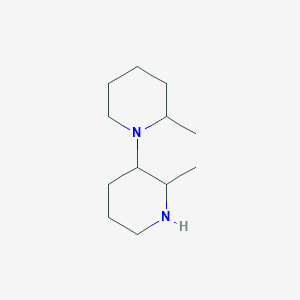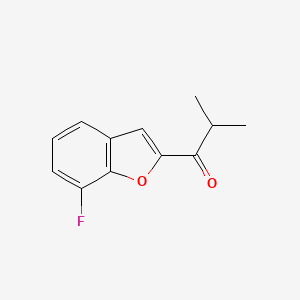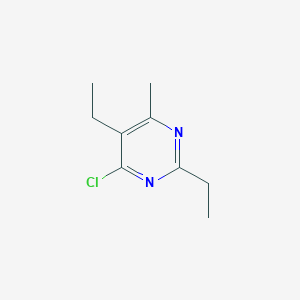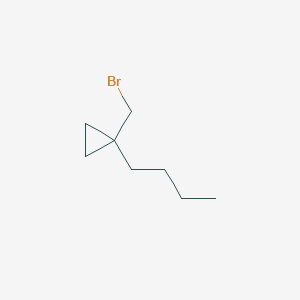![molecular formula C13H12O4 B13161945 2-[5-(3-Methoxyphenyl)furan-2-yl]acetic acid](/img/structure/B13161945.png)
2-[5-(3-Methoxyphenyl)furan-2-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(3-Methoxyphenyl)furan-2-yl]acetic acid is an organic compound that belongs to the class of furan derivatives. This compound is characterized by a furan ring substituted with a 3-methoxyphenyl group and an acetic acid moiety. Furan derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-(3-Methoxyphenyl)furan-2-yl]acetic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve the oxidation of furan derivatives using oxidizing agents such as silver nitrate or potassium permanganate. Another method includes the reaction of furan with acetic anhydride to form the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-[5-(3-Methoxyphenyl)furan-2-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized using agents like silver nitrate or potassium permanganate.
Reduction: The compound can be reduced under specific conditions to form different derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidizing Agents: Silver nitrate, potassium permanganate.
Reducing Agents: Hydrogen gas, palladium on carbon.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
2-[5-(3-Methoxyphenyl)furan-2-yl]acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new synthetic methodologies.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[5-(3-Methoxyphenyl)furan-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
2-(Furan-2-yl)acetic acid: A simpler derivative with similar structural features but lacking the methoxyphenyl group.
5-(3-Methoxyphenyl)furan-2-carboxylic acid: Another furan derivative with a carboxylic acid group instead of the acetic acid moiety.
Uniqueness: 2-[5-(3-Methoxyphenyl)furan-2-yl]acetic acid is unique due to the presence of both the methoxyphenyl group and the acetic acid moiety, which contribute to its distinct chemical and biological properties. This combination of functional groups enhances its potential for diverse applications in various fields .
Properties
Molecular Formula |
C13H12O4 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
2-[5-(3-methoxyphenyl)furan-2-yl]acetic acid |
InChI |
InChI=1S/C13H12O4/c1-16-10-4-2-3-9(7-10)12-6-5-11(17-12)8-13(14)15/h2-7H,8H2,1H3,(H,14,15) |
InChI Key |
BOPPNRXUZLLMCI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(O2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13161862.png)


![({[2-(Bromomethyl)-2-methylpentyl]oxy}methyl)benzene](/img/structure/B13161877.png)

![N-[(3-aminocyclobutyl)methyl]-2-methylpropanamide](/img/structure/B13161885.png)

![6-[(Pyrrolidin-3-ylmethyl)amino]pyridine-3-carbonitrile](/img/structure/B13161894.png)

![N-[(3-Aminocyclopentyl)methyl]-1-methylcyclopropane-1-carboxamide](/img/structure/B13161908.png)


![Ethyl 3-bromo-6-cyclopropyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13161940.png)

